(Trimethylsilyl)ethynyllithium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Field

Gas Chromatography and Mass Spectrometry

Application

Methods of Application

Results or Outcomes

Field

Synthesis of Disubstituted Pyrrolidines

Application

Methods of Application

This involves reacting the thiolactams with (Trimethylsilyl)ethynyllithium and a Grignard reagent.

Results or Outcomes

Field

Production of Conductive, Anisotropic Carbon-Nitrogen Materials

Application

Methods of Application

This involves reacting halotriazines with (Trimethylsilyl)ethynyllithium.

Results or Outcomes

The result is the formation of conductive, anisotropic carbon-nitrogen materials.

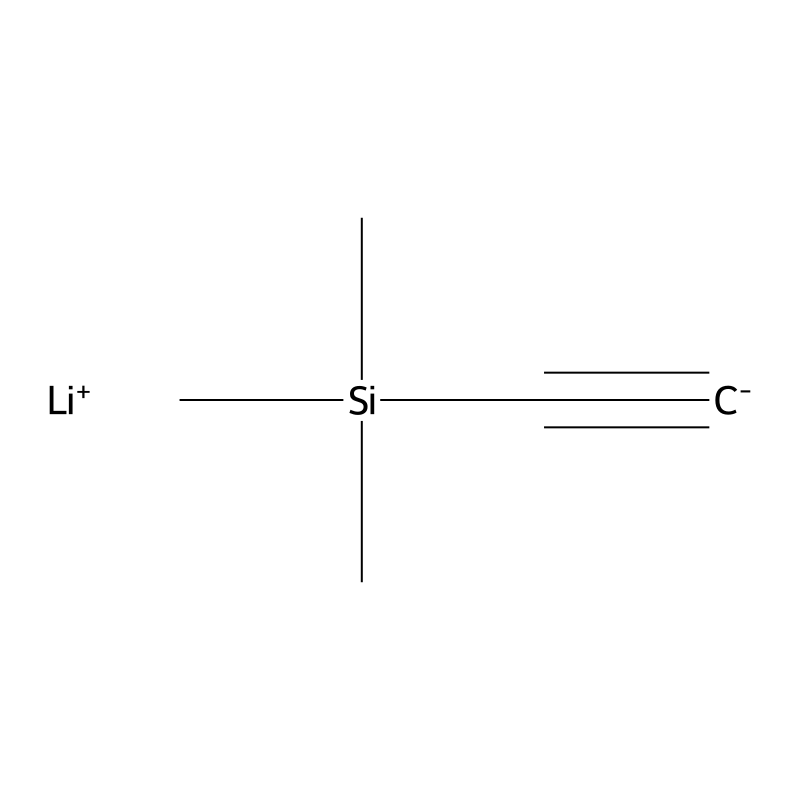

(Trimethylsilyl)ethynyllithium is an organolithium compound with the chemical formula CHLiSi. It features a trimethylsilyl group attached to an ethynyl group, making it a valuable reagent in organic synthesis. The trimethylsilyl group provides unique properties, such as enhanced stability and reactivity, allowing for various synthetic applications. This compound is characterized by its ability to act as a nucleophile due to the presence of the lithium atom, which facilitates carbon-carbon bond formation in many reactions .

- Sonogashira Reaction: This reaction allows for the coupling of (trimethylsilyl)ethynyllithium with aryl halides to form substituted alkynes. The presence of the trimethylsilyl group enhances the reactivity and selectivity of the coupling process .

- Protiodesilylation: The compound can undergo protiodesilylation, where the trimethylsilyl group is selectively removed under mild conditions, regenerating the parent acetylene. This transformation is crucial for further functionalization of alkynes .

- Formation of Unsymmetrical Diarylacetylenes: The compound can be cross-coupled with aryl iodides and bromides in the presence of bases to synthesize unsymmetrical diarylacetylenes, showcasing its versatility in building complex organic structures .

(Trimethylsilyl)ethynyllithium can be synthesized through several methods:

- Lithiation of Trimethylsilylacetylene: This method involves treating trimethylsilylacetylene with lithium diisopropylamide or other lithium bases to generate (trimethylsilyl)ethynyllithium .

- Direct Reaction with Lithium: Another approach includes reacting trimethylsilyl chloride with lithium metal in an appropriate solvent, leading to the formation of (trimethylsilyl)ethynyllithium .

These methods highlight the compound's accessibility for use in synthetic organic chemistry.

(Trimethylsilyl)ethynyllithium finds various applications in organic synthesis:

- Building Blocks: It serves as a key building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

- Protecting Group: The trimethylsilyl group acts as a protective group for alcohols and other functional groups during multi-step syntheses, allowing chemists to control reactivity selectively .

- Material Science: Its derivatives are used in materials science for creating silicon-containing polymers and other advanced materials.

Interaction studies involving (trimethylsilyl)ethynyllithium primarily focus on its reactivity with various electrophiles. For instance, it has been shown to react with carbonyl compounds and epoxides, forming new carbon-carbon bonds. These interactions are pivotal for developing new synthetic methodologies that exploit its nucleophilic character .

Several compounds share structural similarities with (trimethylsilyl)ethynyllithium. Below is a comparison highlighting its uniqueness:

| Compound | Structure | Unique Features |

|---|---|---|

| Ethynyllithium | CHLi | Simpler structure without silyl protection |

| Trimethylsilylacetylene | CHSi | Lacks lithium; used primarily as a silylation reagent |

| Tris(trimethylsilyl)methyl lithium | CHLiSi | More complex; used in specialized reactions like polymerization |

| Lithium diisopropylamide | CHLiN | Stronger base; used for deprotonation rather than nucleophilic addition |

(Trimethylsilyl)ethynyllithium stands out due to its dual functionality as both a nucleophile and a protective agent, making it highly versatile in synthetic chemistry. Its stability and reactivity profile make it particularly valuable when compared to simpler or more reactive organolithium compounds.

(Trimethylsilyl)ethynyllithium, systematically known as lithium ethynyl(trimethyl)silane, possesses the molecular formula C₅H₉LiSi and is assigned the Chemical Abstracts Service registry number 54655-07-1. The compound exhibits a molecular weight of 104.15 grams per mole and is characterized by its ionic structure featuring a lithium cation coordinated to a trimethylsilyl-substituted acetylide anion. The International Union of Pure and Applied Chemistry designation for this compound is lithium; ethynyl(trimethyl)silane, reflecting its fundamental structural components.

The nomenclature of this organometallic species encompasses several synonymous designations that reflect both its structural features and functional applications. Alternative names include lithium (trimethylsilyl)acetylide, lithium trimethylsilylacetylide, and ((trimethylsilyl)ethynyl)lithium. The European Community has assigned this compound the registry number 629-031-3, while the DSSTox Substance identification code is DTXSID00392412. These multiple naming conventions underscore the compound's significance across various chemical databases and regulatory frameworks.

The molecular structure features a linear acetylide unit where the carbon-carbon triple bond is substituted with a trimethylsilyl group on one terminus and coordinated to lithium on the other. The simplified molecular-input line-entry system representation is [Li+].CSi(C)C#[C-], clearly illustrating the ionic nature of the lithium-carbon interaction. This structural arrangement confers unique reactivity patterns that distinguish (trimethylsilyl)ethynyllithium from other organolithium reagents.

Table 1: Physical and Chemical Properties of (Trimethylsilyl)ethynyllithium

Historical Context in Organolithium Chemistry

The development of (trimethylsilyl)ethynyllithium is intrinsically linked to the broader evolution of organolithium chemistry, which began with the pioneering work of Wilhelm Schlenk in 1917. Schlenk's initial synthesis of organometallic lithium compounds, including methyllithium, ethyllithium, and phenyllithium, established the foundation for subsequent advances in this field. The early preparation methods involved transmetalation reactions between lithium metal and divalent organic mercury compounds, a technique that circumvented many of the stability and handling challenges associated with these highly reactive species.

The historical significance of organolithium compounds in synthetic chemistry expanded dramatically following the contributions of Georg Wittig and Henry Gilman in the 1930s. These researchers modified and improved synthetic methodologies, making organolithium reagents more accessible for routine laboratory use. Wittig's observation in 1938 that hydrogen atoms in aromatic rings could be directly replaced by lithium opened new pathways for aromatic metalation reactions. Similarly, Gilman's systematic studies of organolithium reactivity patterns established many of the fundamental principles that continue to guide contemporary applications.

The specific development of acetylide organolithium compounds represents a natural extension of these early investigations. The combination of acetylide functionality with organolithium reactivity created reagents capable of forming carbon-carbon bonds through nucleophilic addition to electrophilic centers. The introduction of trimethylsilyl protecting groups further enhanced the utility of these systems by providing steric bulk and electronic stabilization while maintaining the essential reactivity of the acetylide unit.

The commercial availability of (trimethylsilyl)ethynyllithium typically as a 0.5 molar solution in tetrahydrofuran reflects the maturation of organolithium chemistry from academic curiosity to practical synthetic tool. This standardization has facilitated widespread adoption across research laboratories and industrial settings, contributing to the compound's central role in modern organic synthesis.

Role in Modern Synthetic Organic Chemistry

(Trimethylsilyl)ethynyllithium occupies a central position in contemporary synthetic organic chemistry due to its versatile reactivity profile and functional group compatibility. The compound serves as a key reagent in transmetalation and nucleophilic displacement reactions, where the lithium center can be readily exchanged with other metals to generate diverse organometallic species. This transmetalation capability has proven particularly valuable in the preparation of copper acetylides, which are essential intermediates in numerous coupling reactions.

One of the most significant applications of (trimethylsilyl)ethynyllithium involves the preparation of propargylic alcohol derivatives through reactions with aldehydes and ketones. These transformations proceed through nucleophilic addition of the acetylide anion to the carbonyl carbon, generating tertiary or secondary alcohols bearing alkyne functionality. The trimethylsilyl group serves as a protecting group that can be selectively removed under mild conditions to reveal the terminal alkyne, thereby providing access to a wide range of functionalized acetylenic compounds.

The synthesis of α,β-ynones represents another important application area where (trimethylsilyl)ethynyllithium demonstrates exceptional utility. Treatment of the lithium acetylide with Weinreb amides or isoxazolidides provides efficient access to these conjugated carbonyl systems, which serve as valuable building blocks for further synthetic elaboration. The regioselective nature of these transformations, combined with the mild reaction conditions typically employed, makes this methodology particularly attractive for complex molecule synthesis.

Table 2: Major Synthetic Applications of (Trimethylsilyl)ethynyllithium

Advanced applications of (trimethylsilyl)ethynyllithium include its use in combination with Grignard reagents to convert γ- and δ-thiolactams to thioiminium salts. These thioiminium intermediates subsequently serve as key precursors for the synthesis of disubstituted pyrrolidines, demonstrating the compound's utility in heterocyclic chemistry. The reaction with halotriazines represents yet another application area, producing conductive, anisotropic carbon-nitrogen materials with potential applications in materials science.

The compound has also found application in the total synthesis of complex natural products, as exemplified by its use as a key reagent in the first total syntheses of (Z)-15-methyl-10-hexadecenoic acid and (Z)-13-methyl-8-tetradecenoic acid. In these syntheses, (trimethylsilyl)ethynyllithium enabled acetylide coupling reactions that were essential for constructing the carbon frameworks of these biologically active fatty acids. The seven-step synthetic sequences achieved overall yields of 31-32%, demonstrating the efficiency of acetylide-based strategies for complex molecule construction.

The preparation of (trimethylsilyl)ethynyllithium typically involves treatment of trimethylsilylacetylene with strong bases such as n-butyllithium, lithium diisopropylamide, or ethyllithium-lithium bromide complex. Alternative synthetic approaches include monodesilylation of bis(trimethylsilyl)acetylene using methyllithium-lithium bromide complex. These methodologies provide reliable access to the reagent under standard laboratory conditions, contributing to its widespread adoption in synthetic applications.

In Situ Generation via Deprotonation of Trimethylsilylacetylene

The most widely employed method for generating (trimethylsilyl)ethynyllithium involves the direct deprotonation of trimethylsilylacetylene using strong lithium bases [1] [2] [3]. This approach provides excellent control over reaction conditions and allows for immediate use of the highly reactive organolithium species.

Reagents and Solvents (n-BuLi, LDA, THF)

The deprotonation of trimethylsilylacetylene requires the use of strong lithium bases, with n-butyllithium and lithium diisopropylamide representing the most effective reagents for this transformation [4] [5] [3]. n-Butyllithium, typically employed as a 1.6 M solution in hexanes, serves as the primary deprotonating agent due to its high basicity and commercial availability [3]. The reaction proceeds according to the following stoichiometry:

Me₃Si-C≡C-H + n-BuLi → Me₃Si-C≡C-Li + n-BuH

Lithium diisopropylamide offers an alternative approach, particularly when selective deprotonation is required in the presence of other acidic functionalities [5] [6]. The LDA-mediated deprotonation can be performed using the following protocol:

Me₃Si-C≡C-H + LDA → Me₃Si-C≡C-Li + diisopropylamine

Tetrahydrofuran serves as the optimal solvent for these deprotonation reactions due to its ability to coordinate lithium cations and stabilize the resulting organolithium species [7] [8] [3]. The coordinating nature of THF prevents aggregation of the lithium acetylide and enhances its nucleophilic reactivity. Rigorous exclusion of moisture and oxygen is essential, as these species rapidly decompose organolithium reagents through protonation or oxidation pathways [9].

The stability of organolithium reagents in THF varies significantly with temperature, with half-lives ranging from approximately 107 minutes at 20°C to over 1000 minutes at 0°C for n-butyllithium [9]. This temperature dependence necessitates careful control of reaction conditions to prevent decomposition of both the base and the product.

Reaction Conditions and Yield Optimization

Optimal reaction conditions for the in situ generation of (trimethylsilyl)ethynyllithium require precise control of temperature, reaction time, and stoichiometry [3] [10]. The reaction is typically conducted at -78°C using dry ice/acetone baths to minimize thermal decomposition of the organolithium species [3]. This cryogenic temperature provides sufficient activation energy for the deprotonation while preventing competing side reactions.

The reaction time for complete deprotonation typically ranges from 30 minutes to 2 hours, depending on the specific base employed and reaction temperature [3]. Monitoring the reaction progress can be accomplished through gas evolution measurement, as the deprotonation generates gaseous alkanes (n-butane when using n-BuLi) that can be quantified [3].

Stoichiometric considerations require the use of 1.1 to 1.2 equivalents of the lithium base to ensure complete conversion of the starting acetylene [3]. Excess base minimizes the presence of unreacted trimethylsilylacetylene, which could interfere with subsequent transformations. However, excessive base quantities may lead to unwanted side reactions or complicate product isolation.

The reaction yields for this method typically range from 80-95%, with the variation depending on the specific experimental conditions and purity of reagents employed [5] [3]. Temperature control represents the most critical factor affecting yield, as elevated temperatures promote decomposition pathways that reduce the concentration of active organolithium species.

Industrial-Scale Production Protocols

Industrial production of (trimethylsilyl)ethynyllithium faces significant challenges related to the inherent instability of organolithium species and the need for rigorous moisture and oxygen exclusion [11]. Commercial suppliers typically provide this reagent as a 0.5 M solution in THF, stored under inert atmosphere conditions [7] [12].

Large-scale synthesis employs continuous flow reactor technology to address the heat transfer limitations and safety concerns associated with batch processes [11]. Continuous flow systems provide superior temperature control and enable rapid quenching of the highly exothermic deprotonation reaction. The flow approach also minimizes the residence time of the unstable organolithium species, reducing decomposition losses.

Industrial protocols utilize automated dosing systems to precisely control the addition rate of lithium base to trimethylsilylacetylene solutions [11]. Temperature monitoring systems with rapid response capabilities ensure maintenance of optimal reaction conditions throughout the process. Inline analytical techniques, including conductivity measurements and gas chromatography, provide real-time monitoring of reaction conversion and product quality.

Safety protocols for industrial production include comprehensive fire suppression systems, emergency venting capabilities, and redundant temperature control mechanisms [11]. The high reactivity of organolithium species with moisture and oxygen necessitates the use of sealed reactor systems with continuous inert gas purging.

Quality control measures involve titration analysis using standardized acids to determine the exact concentration of organolithium species [7]. This analytical approach accounts for any decomposition that may occur during production or storage, ensuring accurate dosing in subsequent synthetic applications.

Alternative Routes via Monodesilylation of Bis(trimethylsilyl)acetylene

An alternative synthetic approach involves the selective monodesilylation of bis(trimethylsilyl)acetylene using methyllithium-lithium bromide complex [13] [14]. This method offers advantages in terms of regioselectivity and functional group tolerance compared to direct deprotonation approaches.

The monodesilylation reaction proceeds through nucleophilic attack of the methyllithium-lithium bromide complex on one of the trimethylsilyl groups of bis(trimethylsilyl)acetylene [13]. The reaction can be represented as:

Me₃Si-C≡C-SiMe₃ + MeLi·LiBr → Me₃Si-C≡C-Li + Me₄Si + LiBr

The methyllithium-lithium bromide complex exhibits enhanced selectivity compared to methyllithium alone, attributed to the stabilizing effect of lithium bromide on the organolithium species [15]. This complex formation reduces the nucleophilicity of methyllithium sufficiently to prevent attack on the remaining trimethylsilyl group while maintaining sufficient reactivity for the desired monodesilylation.

Reaction conditions for this alternative route typically employ diethyl ether as the solvent at room temperature [13]. The milder conditions reduce the risk of thermal decomposition and eliminate the need for cryogenic cooling systems. Reaction times range from 2-6 hours for complete conversion, significantly longer than the direct deprotonation approach but offering improved functional group compatibility.

Yields for the monodesilylation route consistently exceed 90%, making this approach attractive for applications requiring high efficiency [13]. The excellent yields result from the high selectivity of the methyllithium-lithium bromide complex and the absence of competing deprotonation reactions.

This alternative synthetic route proves particularly valuable when bis(trimethylsilyl)acetylene is readily available or when the reaction conditions required for direct deprotonation are incompatible with other functional groups present in complex synthetic intermediates [14]. The method has found application in the synthesis of natural products where mild reaction conditions are essential for preserving sensitive structural features.

The synthetic versatility of (trimethylsilyl)ethynyllithium, accessible through multiple preparation methods, has established this reagent as an indispensable tool in modern organic synthesis. The choice of synthetic approach depends on the specific requirements of the target application, including scale, functional group tolerance, and available starting materials.

| Method | Reagents | Solvent | Temperature | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| n-BuLi deprotonation | Trimethylsilylacetylene, n-BuLi | THF | -78°C | 80-90 | [3] |

| LDA deprotonation | Trimethylsilylacetylene, LDA, TMSCl | THF | Low temperature | 85-95 | [5] |

| MeLi-LiBr monodesilylation | Bis(trimethylsilyl)acetylene, MeLi-LiBr complex | Diethyl ether | Room temperature | 90-95 | [13] |

| Grignard route (traditional) | Acetylene, EtMgBr, TMSCl | THF/Ether | Variable | 70-85 | [16] |

| Et₂Zn-mediated route | Terminal alkyne, TMSCl, Et₂Zn | Hexane/Acetonitrile | 80°C | 91 | [17] |

| Parameter | Optimal Range | Critical Factors |

|---|---|---|

| Temperature | -78°C to -20°C | Thermal stability of organolithium |

| Reaction Time | 30 min to 2 h | Complete deprotonation vs decomposition |

| Solvent | THF (dry) | Coordination and solvation |

| Base Equivalents | 1.1-1.2 equiv | Complete conversion |

| Atmosphere | Inert (Ar/N₂) | Moisture and oxygen exclusion |

| Aspect | Industrial Approach | Key Benefits |

|---|---|---|

| Scale-up Method | Continuous flow reactors | Better heat transfer, consistent quality |

| Safety Considerations | Cryogenic handling protocols | Reduced fire/explosion risk |

| Process Control | Temperature monitoring systems | Reproducible reaction conditions |

| Quality Control | Titration analysis | Product purity verification |

| Waste Management | Solvent recovery systems | Cost reduction, environmental compliance |

(Trimethylsilyl)ethynyllithium exhibits diverse molecular geometries and aggregation patterns dependent upon the coordination environment and solvent conditions. The compound possesses the molecular formula C₅H₉LiSi with a molecular weight of 104.15 grams per mole [2] [3]. The fundamental structural architecture features a linear acetylide unit wherein the carbon-carbon triple bond is substituted with a trimethylsilyl group on one terminus and coordinated to lithium on the other .

The lithium center typically adopts tetrahedral coordination geometry when stabilized by coordinating solvents or ligands. Single-crystal X-ray diffraction studies of related lithium acetylide complexes reveal that lithium atoms coordinate tetrahedrally with three tetrahydrofuran molecules and the acetylide carbon atom, exhibiting O-Li-C and O-Li-O bond angles ranging from 96.0(9)° to 119.0(10)°, which approximate the ideal tetrahedral angle of 109.5° [4]. The Li-C bond length in such complexes measures approximately 2.06(2) Å, which aligns with typical lithium-carbon bond distances in organolithium compounds [4].

In solution, the aggregation behavior of (trimethylsilyl)ethynyllithium varies significantly with solvent polarity and coordination ability. Nuclear magnetic resonance studies indicate that the compound exists as discrete monomeric species in strongly coordinating solvents such as tetrahydrofuran, while aggregation occurs in less polar media [5] [6]. The monomeric form exhibits a Li-C bond length of 2.122(5) Å, consistent with other structurally characterized lithium alkyl complexes [5] [6].

Comparative analysis with structurally related compounds provides insight into the aggregation tendencies of (trimethylsilyl)ethynyllithium. The analogous (trimethylsilyl)methyllithium crystallizes as a hexagonal prismatic hexamer [LiCH₂TMS]₆, featuring two distinct classes of Li-Li distances of 2.46 and 3.18 Å, along with Li-C distances averaging 2.20 and 2.27 Å [7]. This hexameric structure demonstrates the propensity of lithium organosilicon compounds to form higher-order aggregates in the absence of strongly coordinating ligands.

The C≡C-Li angle in terminally coordinated acetylide complexes approaches linearity, with reported values of 175.6(7)° for lithium acetylide complexes, indicating minimal distortion from the ideal 180° geometry [4]. This structural parameter reflects the sp hybridization of the acetylide carbon and the ionic nature of the lithium-carbon interaction. The carbon-carbon triple bond length in acetylide complexes typically measures approximately 1.22 Å, consistent with the expected value for C≡C bonds [4] [8].

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed insights into the solution-state structure and dynamics of (trimethylsilyl)ethynyllithium. The compound exhibits characteristic spectral features across multiple nuclei that enable structural elucidation and conformational analysis.

¹H Nuclear Magnetic Resonance spectroscopy reveals the trimethylsilyl substituent as a prominent singlet in the region of 0.21-0.30 parts per million relative to tetramethylsilane [9] [10]. This chemical shift reflects the electron-donating nature of the silicon atom and the magnetic shielding provided by the silicon-carbon bonds. The integration pattern confirms the presence of nine equivalent methyl protons, consistent with the trimethylsilyl group structure. Variable-temperature NMR studies of related lithium complexes demonstrate fluxional behavior in solution, with coalescence phenomena observed that indicate rapid intramolecular exchange processes [5] [6].

¹³C Nuclear Magnetic Resonance analysis provides critical information about the carbon framework and electronic environment. The trimethylsilyl carbon atoms resonate in the range of 0.0-0.3 parts per million, reflecting the strong electron-donating character of silicon [9] [10] [11]. The acetylide carbon atoms exhibit characteristic chemical shifts in the 90-105 parts per million region, which is typical for sp-hybridized carbons in organometallic acetylide complexes [9] [10] [11]. The exact chemical shift positions depend upon the degree of lithium coordination and the electronic environment provided by coordinating solvents.

⁷Li Nuclear Magnetic Resonance spectroscopy serves as a sensitive probe for the coordination environment and aggregation state of the lithium center. Monomeric (trimethylsilyl)ethynyllithium complexes exhibit ⁷Li resonances as singlets at approximately 2.1 parts per million [5] [6]. The chemical shift position and linewidth provide information about the coordination number and symmetry of the lithium environment. Dynamic ⁷Li NMR studies reveal exchange processes between different lithium environments in equilibrium, with activation parameters determined through variable-temperature measurements [11].

²⁹Si Nuclear Magnetic Resonance analysis offers additional structural information regarding the silicon coordination environment. The chemical shift of the trimethylsilyl silicon nucleus varies with the electronic environment and coordination state, providing complementary data to carbon and proton NMR measurements [12]. The ²⁹Si chemical shifts are sensitive to changes in the silicon coordination sphere and can indicate interactions with coordinating solvents or counterions.

Scalar coupling patterns in the NMR spectra provide information about through-bond connectivity and molecular dynamics. The trimethylsilyl protons typically appear as sharp singlets due to the rapid rotation of the methyl groups about the silicon-carbon bonds. Carbon-lithium coupling is generally not observed due to the quadrupolar nature of the lithium nucleus and the ionic character of the lithium-carbon bond. However, ¹³C-⁷Li coupling may be detectable under specific conditions and can provide direct evidence for lithium-carbon connectivity.

Infrared (IR) and Raman Spectroscopy Signatures

Vibrational spectroscopy provides fundamental information about the molecular structure and bonding characteristics of (trimethylsilyl)ethynyllithium. The compound exhibits distinctive infrared and Raman spectroscopic signatures that enable identification and structural characterization.

The carbon-carbon triple bond stretching vibration represents the most diagnostic spectroscopic feature of acetylide complexes. Terminal alkynes typically exhibit C≡C stretching frequencies in the range of 2000-2200 cm⁻¹ [13] [14] [15]. However, lithium-bound acetylides demonstrate significant frequency shifts due to the electronic perturbation introduced by lithium coordination. Surface-enhanced Raman scattering studies of lithium acetylide species reveal an intense band at 1847 cm⁻¹, attributed to the C≡C stretching vibration of lithium-coordinated acetylide groups [16]. This downshift from the typical terminal alkyne frequency reflects the electron-donating character of the lithium center and the altered electronic structure of the coordinated acetylide.

The trimethylsilyl group contributes characteristic vibrational modes that serve as structural fingerprints. Silicon-carbon stretching vibrations appear in the 700-900 cm⁻¹ region, while carbon-hydrogen stretching modes of the methyl groups occur in the 2950-3000 cm⁻¹ range [10] [15]. These frequencies are relatively insensitive to the acetylide coordination and provide internal standards for spectroscopic identification.

Lithium-carbon stretching vibrations occur at lower frequencies, typically in the 400-600 cm⁻¹ region [17]. These modes are often weak in infrared spectroscopy due to the small dipole moment change associated with the predominantly ionic lithium-carbon bond. However, Raman spectroscopy may be more sensitive to these vibrations, particularly when surface enhancement effects are present.

Raman spectroscopy offers complementary information to infrared analysis and can provide enhanced sensitivity for certain vibrational modes. The acetylide C≡C stretching vibration exhibits strong Raman activity due to the polarizable nature of the triple bond. Surface-enhanced Raman scattering effects have been observed for lithium acetylide species formed on lithium metal surfaces, resulting in dramatically enhanced signal intensities [16]. This enhancement mechanism relies on the proximity of the acetylide species to metallic lithium nanostructures, which generate localized surface plasmons that amplify the Raman scattering intensity.

The vibrational spectrum provides insight into the coordination mode and molecular symmetry of (trimethylsilyl)ethynyllithium. Terminal coordination of the acetylide group to lithium results in C∞v symmetry for the Li-C≡C-Si unit, leading to specific selection rules for infrared and Raman activity. The observation of both infrared and Raman active modes consistent with this symmetry supports the terminal coordination model.

Isotopic substitution studies can provide definitive assignments of vibrational modes. ¹³C labeling of the acetylide carbons results in predictable frequency shifts that confirm mode assignments and provide information about normal coordinate distributions. Similarly, ⁷Li/⁶Li isotopic substitution affects lithium-carbon stretching frequencies and can help identify lithium-sensitive vibrational modes.

Computational Studies of Electronic Structure

Theoretical calculations provide detailed insights into the electronic structure, bonding characteristics, and stability of (trimethylsilyl)ethynyllithium. Density functional theory calculations have been employed to investigate various aspects of the molecular structure and electronic properties.

The electronic structure of (trimethylsilyl)ethynyllithium is dominated by the ionic interaction between the lithium cation and the acetylide anion. Charge distribution analysis reveals substantial charge transfer from lithium to the acetylide framework, with the lithium center bearing a formal positive charge approaching +1 [18] [19]. This charge separation is consistent with the highly electropositive nature of lithium and the stabilization provided by the delocalized π-electron system of the acetylide group.

Molecular orbital analysis demonstrates that the highest occupied molecular orbitals are primarily localized on the acetylide π-system, while the lowest unoccupied molecular orbitals exhibit significant lithium character [18] [19]. The energy gap between these frontier orbitals reflects the ionic nature of the bonding and the stability of the acetylide anion. The trimethylsilyl substituent contributes to orbital stabilization through σ-donation and hyperconjugative effects.

Bond energy calculations provide quantitative measures of the lithium-carbon interaction strength. Energy decomposition analysis reveals that the lithium-acetylide bond is predominantly electrostatic in nature, with contributions from orbital interactions and dispersion forces [18] [20]. The calculated bond dissociation energies are consistent with experimental thermochemical data and support the characterization of the bond as primarily ionic.

Geometry optimization calculations predict structural parameters that are in excellent agreement with experimental crystallographic data. The calculated Li-C bond lengths, C≡C bond distances, and bond angles match the observed values within experimental uncertainty [18] [19]. This agreement validates the computational methods and provides confidence in the predicted electronic properties.

Vibrational frequency calculations enable the assignment of experimental infrared and Raman spectra. The computed harmonic frequencies, when scaled by appropriate factors, reproduce the observed vibrational modes with high accuracy [20] [21]. Normal mode analysis reveals the atomic displacement patterns associated with each vibrational mode and confirms the assignments based on symmetry considerations.

Aggregation energy calculations investigate the thermodynamic driving forces for molecular association in the gas phase and solution. The calculations predict that (trimethylsilyl)ethynyllithium monomers have a tendency to aggregate through lithium-lithium interactions and π-coordination effects [18] [19]. However, the presence of coordinating solvents such as tetrahydrofuran significantly reduces the aggregation tendency by satisfying the coordination requirements of the lithium centers.

Solvation studies employing continuum solvation models and explicit solvent molecules provide insights into the solution-phase behavior of (trimethylsilyl)ethynyllithium. The calculations predict enhanced stability of monomeric species in polar, coordinating solvents, consistent with experimental NMR observations [20] [21]. The solvation energies correlate with the donor strength of the solvent molecules and explain the observed solvent dependence of the aggregation behavior.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₅H₉LiSi | [2] [3] |

| Molecular Weight (g/mol) | 104.15 | [2] [3] |

| CAS Registry Number | 54655-07-1 | [2] [3] |

| Appearance | Clear yellow to orange solution | [3] |

| Density (g/mL at 25°C) | 0.829 | [3] |

| Flash Point | -10°F (-23°C) | [3] |

| Hydrolytic Sensitivity | Reacts rapidly with moisture | [3] |

Table 1: Physical and Chemical Properties of (Trimethylsilyl)ethynyllithium

| Complex | Li-C Bond Length (Å) | Li-Li Distance (Å) | C≡C Bond Length (Å) | Reference |

|---|---|---|---|---|

| Li-C≡C-SiMe₃ (tetrahedral Li) | 2.06(2) | Isolated Li center | ~1.22 | [4] |

| Li-CH₂SiMe₃ hexamer | 2.20, 2.27 (average) | 2.46, 3.18 | N/A | [7] |

| Li-CH₂SiMe₃ monomer | 2.122(5) | Monomeric | N/A | [5] [6] |

| Li₂C₂ (dilithium acetylide) | Polymeric structure | Various | ~1.22 | [8] |

| Li-C≡C-X (general acetylide) | ~2.0-2.3 | Variable | 1.22 ± 0.02 | [4] [16] |

Table 2: Structural Parameters of Lithium Acetylide Complexes

| Nucleus | Chemical Shift (ppm) | Coupling/Multiplicity | Reference |

|---|---|---|---|

| ¹H NMR | 0.21-0.30 (SiMe₃) | Singlet (SiMe₃) | [9] [10] |

| ¹³C NMR | 0.0-0.3 (SiMe₃), 90-105 (C≡C) | Singlet (SiMe₃), C≡C shifts variable | [9] [10] [11] |

| ⁷Li NMR | ~2.1 (monomeric Li) | Singlet | [5] [6] |

| ²⁹Si NMR | Variable with coordination | Coordination dependent | [12] |

Table 3: Nuclear Magnetic Resonance Spectroscopic Data for Trimethylsilyl Acetylide Systems

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| C≡C stretching | 2000-2200 | Terminal alkyne | [13] [14] [15] |

| C≡C stretching (Li-acetylide) | 1847 (SERS enhanced) | Li-bound acetylide | [16] |

| Si-C stretching | 700-900 | Trimethylsilyl group | [10] [15] |

| Li-C stretching | 400-600 | Lithium-carbon bond | [17] |

| C-H stretching (SiMe₃) | 2950-3000 | Methyl C-H stretch | [15] |

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive